molecular formula C5H7FN2O B11923378 4-Fluoro-1-methylpyrazole-5-methanol

4-Fluoro-1-methylpyrazole-5-methanol

Cat. No.: B11923378
M. Wt: 130.12 g/mol
InChI Key: VYACBQRAHDAYFU-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylpyrazole-5-methanol is a chemical compound with the molecular formula C5H7FN2O and a molecular weight of 130.12 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a methanol group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpyrazole-5-methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 1-methylpyrazole-5-methanol using a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile at room temperature, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpyrazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-1-methylpyrazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpyrazole-5-methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-methylpyrazole-5-methanol is unique due to the presence of both the fluorine atom and the methanol group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H7FN2O

Molecular Weight

130.12 g/mol

IUPAC Name

(4-fluoro-2-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C5H7FN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3

InChI Key

VYACBQRAHDAYFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)F)CO

Origin of Product

United States

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